molecular formula C8H5ClO2 B017556 5-Chloroisophthalaldehyde CAS No. 105511-08-8

5-Chloroisophthalaldehyde

Cat. No. B017556
CAS RN: 105511-08-8
M. Wt: 168.57 g/mol
InChI Key: DEJPUVFMAXMJHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 5-Chloroisophthalaldehyde, such as 5-chlorosalicylaldehyde-2,4-dinitrophenylhydrazone, has been achieved through various methods. These processes involve the use of different spectroscopic techniques for characterization, including IR, Raman, and UV–Vis spectroscopy. A combined experimental and quantum chemical approach helps in understanding the structural and spectroscopic properties of these compounds (Gil, 2020). Additionally, 5-Chloromethylsalicylaldehyde has been synthesized with high yield using phosphorus oxychloride, highlighting an efficient method for preparing related chlorinated aldehydes (Tianlin, 2012).

Molecular Structure Analysis

The molecular structure of 5-Chloroisophthalaldehyde derivatives has been extensively studied. For example, the X-ray structure of 5-Chlorosalicylaldehyde reveals unusual crystal structures featuring both intramolecular and intermolecular hydrogen bonding (Aitken et al., 2013). Such studies are crucial for understanding the behavior of these compounds in different chemical reactions and environments.

Chemical Reactions and Properties

Research has shown that 5-Chloroisophthalaldehyde and its derivatives participate in a variety of chemical reactions, leading to a range of products with diverse properties. The synthesis and characterization of these compounds involve various analytical techniques, providing insights into their reactivity and functional group transformations. The study of these reactions is vital for expanding the applications of these compounds in different scientific domains.

Physical Properties Analysis

The physical properties of 5-Chloroisophthalaldehyde derivatives, such as 5-Chlorosalicylaldehyde, have been investigated in detail. Studies include low-temperature infrared spectra and ultraviolet-induced rotamerization, revealing the compound's behavior in different physical states and under various external stimuli (Brito et al., 2022). These investigations are crucial for understanding the stability and phase behavior of these compounds.

Scientific Research Applications

  • Optical and Structural Applications : Babu et al. (2015) found that 5-chlorosalicylaldehyde single crystals exhibit significant optical, structural, thermal properties, and powder second harmonic generation (SHG) efficiency, which is 2.66 times that of potassium dihydrogen phosphate (KDP) (Babu, Chandrasekaran, Karunathan, & Sathyanarayanamoorthi, 2015).

  • Chemical Synthesis and Pharmaceuticals : Brito et al. (2022) demonstrated that ultraviolet irradiation can convert 5-Chlorosalicylaldehyde from a stable conformer to a higher-energy form, facilitating the synthesis of various compounds like fragrances, dyes, and pharmaceuticals (Brito, Roque, Sıdır, & Fausto, 2022).

  • Photochromic Applications : Braude and Gal'bershtam (1978) found that 3-nitro-5-chloromethylsalicylaldehyde can be used in the synthesis of photochromic indolinespirochromenes, which are promising for spectral-kinetic studies (Braude & Gal'bershtam, 1978).

  • Spectroscopy and Magnetic Properties : Kolawole and Patel (1983) reported that oxovanadium (IV) complexes of 5-chlorosalicylaldehyde exhibit varying spectroscopic and magnetic properties, indicating potential as polymeric compounds (Kolawole & Patel, 1983).

  • Organic and Coordination Chemistry : Wang et al. (2006) noted that a one-pot halomethylation of 5-substituted salicylaldehydes provides a convenient method for attaching functional arms, useful in organic and coordination chemistry (Wang, Wilson, Blake, Collinson, Tasker, & Schröder, 2006).

  • Electronic and Semiconductor Research : Nakano et al. (2015) discovered that α-modified naphthodithiophene diimides with electron-deficient substituents, like 5-chlorosalicylaldehyde, can be used to develop air-stable n-channel organic semiconductors (Nakano, Osaka, Hashizume, & Takimiya, 2015).

  • Photochemical Studies : Krayer et al. (2010) showed that improved acid catalysis conditions allow for the formation of diverse bacteriochlorins with different substituents in a few days, beneficial for photochemical studies (Krayer, Ptaszek, Kim, Meneely, Fan, Secor, & Lindsey, 2010).

  • Electrochemical Analysis : Tiwari, Malshe, and Kaushal (2010) found that 5-Chlorosalicylaldehyde oxime exhibits a single wave in acidic medium, which disappears in alkaline medium, suggesting a mechanism for the electrode reaction (Tiwari, Malshe, & Kaushal, 2010).

  • Fluorescence Detection : Liu et al. (2015) developed a method using 5-chlorosalicylaldehyde azine as a fluorescence probe for pyrophosphate detection in aqueous solutions, showing selectivity over other anions and in serum samples (Liu, Wei, Xiang, & Tong, 2015).

Safety And Hazards

According to its Safety Data Sheet, in case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician. If inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . Suitable extinguishing media for fires involving this chemical include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

properties

IUPAC Name

5-chlorobenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJPUVFMAXMJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C=O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70612038
Record name 5-Chlorobenzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroisophthalaldehyde

CAS RN

105511-08-8
Record name 5-Chlorobenzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 5-chloroisophthalaldehyde be synthesized from readily available starting materials?

A1: Yes. Research by Otsuka and Umezawa [] demonstrates the synthesis of 5-chloroisophthalaldehyde derivatives from commercially available phenols. Reacting a mixture of p-chlorophenol, formalin, and caustic soda with m-nitrobenzenesulfonic acid as an oxidizing agent yielded both 4-hydroxy-5-chloroisophthalaldehyde and 2-chloro-4-hydroxyisophthaldehyde. This method highlights the accessibility of 5-chloroisophthalaldehyde derivatives through relatively simple synthetic procedures.

Q2: How does the presence of a chlorine atom in 5-chloroisophthalaldehyde influence its reactivity?

A2: Otsuka and Umezawa's study [] provides insights into the influence of substituents on the reactivity of phenolic compounds with formalin. Their findings indicate that electron-withdrawing groups, like chlorine, can direct the incoming formyl group to specific positions on the aromatic ring. In the case of p-chlorophenol, the chlorine atom directs the formylation to the ortho and para positions relative to the hydroxyl group, leading to the formation of both 4-hydroxy-5-chloroisophthalaldehyde and 2-chloro-4-hydroxyisophthaldehyde. This regioselectivity highlights the significant impact of substituents on the reactivity and product distribution in such reactions.

Q3: Has 5-chloroisophthalaldehyde been used in the synthesis of metal complexes?

A3: Yes. A study investigated the reaction of 2-methoxy-5-chloroisophthalaldehyde with 2-aminophenol in the presence of Cu(II) ions []. This reaction unexpectedly resulted in the demethylation of the 2-methoxy group to a hydroxyl group, forming a novel binuclear copper(II) complex with the ligand derived from 5-chloroisophthalaldehyde. This complex, [Cu2(C20H12ClN2O3)OH]·2H2O, was characterized using X-ray crystallography, revealing a planar structure. This research highlights the potential of 5-chloroisophthalaldehyde derivatives as building blocks for metal complexes with interesting structures and properties.

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